N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815447
InChI: InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22)
SMILES: C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br
Molecular Formula: C16H17Br2N3O2S
Molecular Weight: 475.2 g/mol

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide

CAS No.:

Cat. No.: VC0815447

Molecular Formula: C16H17Br2N3O2S

Molecular Weight: 475.2 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide -

Specification

Molecular Formula C16H17Br2N3O2S
Molecular Weight 475.2 g/mol
IUPAC Name N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dibromophenoxy)acetamide
Standard InChI InChI=1S/C16H17Br2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,19,21,22)
Standard InChI Key XWJYFQXJXMVEQB-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br
Canonical SMILES C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator